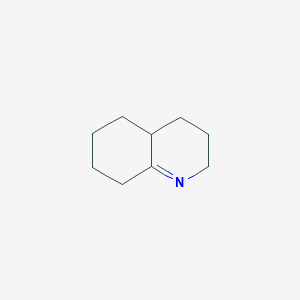

2,3,4,4a,5,6,7,8-octahydroquinoline

Description

Properties

CAS No. |

1074-06-2 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

2,3,4,4a,5,6,7,8-octahydroquinoline |

InChI |

InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h8H,1-7H2 |

InChI Key |

CHNGBZJSFRNNKJ-UHFFFAOYSA-N |

SMILES |

C1CCC2=NCCCC2C1 |

Canonical SMILES |

C1CCC2=NCCCC2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,4a,5,6,7,8 Octahydroquinoline and Its Advanced Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These strategies are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. In the context of 2,3,4,4a,5,6,7,8-octahydroquinoline and its relatives, MCRs provide convergent and effective access to the core heterocyclic scaffold.

Hantzsch-Type Condensations for Polyhydroquinoline Synthesis

The Hantzsch reaction, traditionally used for dihydropyridine (B1217469) synthesis, has been adapted for the creation of polyhydroquinoline derivatives. nih.govorganic-chemistry.org This method typically involves a four-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (such as dimedone), and a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). researchgate.net The reaction proceeds through a series of condensations and cyclizations to build the fused heterocyclic ring system.

Recent advancements have focused on developing more efficient and environmentally benign reaction conditions. For instance, the use of p-toluenesulfonic acid (PTSA) as a catalyst in aqueous sodium dodecyl sulfate (B86663) (SDS) micelles has been shown to facilitate the synthesis of polyhydroquinoline derivatives in excellent yields. organic-chemistry.org The efficiency of this method can be further enhanced by ultrasonic irradiation, which dramatically shortens reaction times. organic-chemistry.org

Furthermore, the development of enantioselective Hantzsch-type syntheses has been a significant area of research. Organocatalysis, employing chiral BINOL-phosphoric acids, has enabled the asymmetric synthesis of polyhydroquinolines with good yields and high enantiomeric excess (ee). nih.govnih.gov This organocatalytic approach operates under relatively mild conditions and is compatible with a variety of substituted aromatic aldehydes, providing access to a range of chiral polyhydroquinoline structures. nih.govacs.org

One-Pot Reaction Approaches Utilizing Defined Substrates

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic C-H acidic compound used extensively in organic synthesis. wikipedia.orgclockss.org Its unique reactivity allows it to serve as a key building block in multicomponent reactions for the synthesis of various heterocyclic systems, including those related to octahydroquinoline. nih.govresearchgate.net In these reactions, Meldrum's acid acts as the 1,3-dicarbonyl component. For example, it can be condensed with aldehydes and a nitrogen source to form fused pyridine (B92270) and pyrimidine (B1678525) derivatives. researchgate.net The Knoevenagel condensation of an aldehyde with Meldrum's acid, followed by a Michael addition and subsequent cyclization, is a common pathway.

Dimedone, another cyclic 1,3-dione, is frequently employed in one-pot syntheses of polyhydroquinolines, often through a Hantzsch-type four-component reaction. researchgate.net A typical procedure involves the condensation of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. researchgate.net The use of a nanomagnetic-supported sulfonic acid (nano-γ-Fe2O3-SO3H) as a reusable catalyst under solvent-free conditions has been reported as a simple and efficient method for this transformation, offering high yields and easy catalyst separation. researchgate.net

The following table summarizes representative one-pot reactions for the synthesis of polyhydroquinoline derivatives using these substrates.

| Aldehyde | β-Dicarbonyl | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Benzaldehyde | Dimedone, Ethyl Acetoacetate | nano-γ-Fe2O3-SO3H | Solvent-free, 60 °C | Polyhydroquinoline | 96 | researchgate.net |

| 4-Chlorobenzaldehyde | Dimedone, Ethyl Acetoacetate | nano-γ-Fe2O3-SO3H | Solvent-free, 60 °C | Polyhydroquinoline | 98 | researchgate.net |

| Benzaldehyde | Meldrum's Acid, Amine | (Not specified) | (Not specified) | Pyridine derivative | (Not specified) | researchgate.net |

| Various Aldehydes | Dimedone, Ethyl Acetoacetate | PTSA/SDS micelles | Ultrasonic irradiation | Polyhydroquinoline | High | organic-chemistry.org |

Cyclization Reaction Pathways

Cyclization reactions are fundamental strategies for constructing the ring systems of complex molecules. For the synthesis of the octahydroquinoline skeleton, intramolecular reactions that form the nitrogen-containing ring are of particular importance. These methods often provide high levels of stereochemical control, which is crucial for the synthesis of specific isomers.

Intramolecular Hetero Diels-Alder Reactions for Octahydroquinolinone Formation

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful method for constructing bicyclic and polycyclic systems containing a heteroatom within the newly formed ring. youtube.commasterorganicchemistry.com In the synthesis of octahydroquinoline derivatives, this reaction typically involves a molecule containing both a diene and an imine (or iminium ion) dienophile, which are tethered together. mdpi.comresearchgate.net The subsequent [4+2] cycloaddition forms the fused piperidine (B6355638) ring of the octahydroquinoline system.

This strategy has been successfully applied to the preparation of 2,5-disubstituted octahydroquinolin-4-ones. mdpi.comresearchgate.net The synthesis begins with the creation of a precursor molecule containing an activated diene and an imine. The IMHDA reaction is then triggered, often under Mannich conditions, to yield the cycloadducts. mdpi.com The stereochemical outcome of the cyclization can be influenced by the presence of existing stereocenters in the tether, allowing for a degree of diastereoselectivity. mdpi.comresearchgate.net For instance, an allylic stereocenter can direct the cycloaddition to favor the formation of specific diastereomers. mdpi.com

The following table highlights key aspects of this synthetic approach.

| Diene System | Dienophile | Key Features | Product | Reference |

| Activated diene with tert-butyldimethylsilyloxy group | Imine | Katsuki-Sharpless asymmetric epoxidation to introduce stereocenter | 2,5-disubstituted octahydroquinolin-4-one | mdpi.comresearchgate.net |

| N-3,5-Hexadienoyl | Ethyl acrylimidate | Forms cis-fused hexahydroisoquinolones | Hexahydroisoquinolone | researchgate.net |

Tert-Amino Effect Cyclizations Leading to Ring-Fused Tetrahydroquinolines

The "tert-amino effect" describes a specific type of intramolecular cyclization involving ortho-substituted N,N-dialkylanilines. nih.gov This reaction provides a unique pathway for C-H activation, where one of the α-methylene groups of the N,N-dialkylamino substituent attacks an unsaturated group at the ortho position, leading to the formation of a new ring. nih.govacs.org This strategy has been utilized to synthesize ring-fused tetrahydroquinolines.

The reaction typically involves an N,N-dialkylaniline bearing an ortho-vinyl group with an electron-withdrawing substituent. nih.gov The cyclization proceeds via an intramolecular attack of the α-carbon of the N-alkyl group onto the vinyl moiety, forming a new C-C bond and constructing the fused heterocyclic ring. nih.gov This method provides an elegant way to access the tetrahydroquinoline core structure. nih.gov While the classic tert-amino effect leads to various ring sizes, specific substrate design can direct the reaction towards the formation of the six-membered ring characteristic of tetrahydroquinolines. nih.gov

Cyclodehydration Mechanisms in Octahydroquinoline Synthesis

The synthesis of the octahydroquinoline scaffold can, in certain strategies, involve a cyclodehydration step. This intramolecular cyclization followed by the removal of a water molecule is a key ring-forming reaction. While direct literature on cyclodehydration mechanisms specifically for the formation of the full octahydroquinoline ring system is not extensively detailed in the provided context, the principles can be inferred from related heterocyclic syntheses, such as those for isoquinolines and β-carbolines. nih.gov

Typically, the process is initiated by the activation of a carbonyl group, often an amide, within a precursor molecule that contains a suitably positioned nucleophilic moiety. nih.gov This activation can be achieved using a variety of reagents, with milder electrophilic activators being a focus of modern synthetic methods. For instance, trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) can activate an amide at low temperatures. nih.gov Following this activation, an intramolecular nucleophilic attack by a part of the molecule, often a carbon-carbon double bond or an electron-rich aromatic ring, onto the activated carbonyl carbon occurs. This attack leads to the formation of a cyclic intermediate. The subsequent elimination of a water molecule, or a related leaving group, drives the reaction forward and results in the formation of the heterocyclic ring. nih.gov The stability of the resulting ring system is a significant thermodynamic driving force for the cyclodehydration process.

Reductive Transformations and Hydrogenation Chemistry

The reduction of quinoline (B57606) and its derivatives is a primary and extensively studied route to obtain the this compound core. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and hydride reductions of key intermediates.

Catalytic Hydrogenation of Quinoline and Related Precursors to Octahydroquinolines

Catalytic hydrogenation represents a highly effective and atom-economical method for the synthesis of octahydroquinolines from quinoline precursors. thieme-connect.com This approach involves the reaction of the quinoline derivative with hydrogen gas (H₂) in the presence of a metal catalyst. A wide range of both precious and base metals have been demonstrated to be effective catalysts for this transformation.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been explored using complexes of rhodium, iridium, ruthenium, palladium, and osmium. thieme-connect.comacs.org In contrast, heterogeneous catalysis, which involves a solid catalyst with liquid or gaseous reactants, has utilized catalysts based on gold, platinum, palladium, iridium, rhodium, and ruthenium. researchgate.netnih.gov More recently, in a push towards more sustainable and cost-effective methods, base-metal catalysts incorporating manganese, iron, molybdenum, and cobalt have been developed. thieme-connect.comthieme-connect.com

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the efficiency and selectivity of the hydrogenation. For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions, even at room temperature. nih.gov This is noteworthy as quinolines can sometimes act as poisons to traditional noble metal catalysts. nih.gov Similarly, granular cobalt catalysts, prepared in situ from cobalt(II) acetate and zinc powder, have been used for the hydrogenation of quinolines in aqueous solutions, offering a more environmentally friendly approach. thieme-connect.comthieme-connect.com

The following table summarizes selected catalytic systems for the hydrogenation of quinoline.

| Catalyst System | Substrate | Product | Conditions | Yield | Reference |

| Co(OAc)₂·4H₂O / Zn | Quinoline | 1,2,3,4-Tetrahydroquinoline (B108954) | H₂O, 30 bar H₂, 15 h | 96% | thieme-connect.com |

| Au/TiO₂ | Quinolines | 1,2,3,4-Tetrahydroquinolines | Mild conditions, low temp. | High | nih.gov |

| [Rh(COD)(PPh₃)₂]PF₆ | Quinoline | 1,2,3,4-Tetrahydroquinoline | Homogeneous | High | acs.org |

| Ru/ZrO₂·xH₂O | Quinoline | 1,2,3,4-Tetrahydroquinoline | 40 °C, 2 MPa H₂, H₂O | 98.0% | pku.edu.cn |

| Pd/CN | Quinolines | 1,2,3,4-Tetrahydroquinolines | 50 °C, 20 bar H₂ | 86.6–97.8% | rsc.org |

| UiO-67N@Pt@UiO-67N | Quinoline | 1,2,3,4-Tetrahydroquinoline | Room temperature | >99% | sioc-journal.cn |

A key challenge in the hydrogenation of quinoline is controlling the regioselectivity, that is, determining which of the two rings (the benzene (B151609) or the pyridine ring) is reduced. The selective hydrogenation of the heterocyclic pyridine ring leads to the formation of 1,2,3,4-tetrahydroquinolines, which are important synthetic intermediates. researchgate.net Conversely, reduction of the carbocyclic benzene ring would yield 5,6,7,8-tetrahydroquinolines.

The regioselectivity is influenced by the catalyst, the substrate's electronic and steric properties, and the reaction conditions. For example, rhodium complexes have been studied for their ability to catalyze the regioselective hydrogenation of quinoline. acs.org The mechanism of this regioselectivity can be complex and may involve factors such as the coordination of the nitrogen atom to the metal center, which can direct the hydrogenation to the pyridine ring. pku.edu.cn

The development of catalysts that can selectively hydrogenate one ring over the other is an active area of research. This control is crucial for the synthesis of specific octahydroquinoline isomers and other partially saturated quinoline derivatives. researchgate.netmdpi.com

Electrocatalytic hydrogenation offers a sustainable alternative to traditional catalytic hydrogenation, as it can often be performed under milder conditions and can use alternative hydrogen sources. researchgate.netrsc.org In this process, an electric current is used to drive the reduction reaction.

One notable example is the use of a proton-exchange membrane (PEM) reactor for the electrocatalytic hydrogenation of quinolines. researchgate.net This system allows for the reduction to occur at room temperature. In some cases, the solvent itself can act as the hydrogen source. For instance, in the electrochemical hydrocyanomethylation or hydrogenation of quinolines, acetonitrile (B52724) can serve as both a hydrogen source and a cyanomethyl precursor. rsc.org When a bulky substituent is present at the C2 position of the quinoline, hydrogenation of the quinoline skeleton is the dominant reaction pathway. rsc.org Deuterium labeling studies have confirmed that the protons for the reduction are derived from acetonitrile in this system. rsc.org

Hydride Reductions of Octahydroquinolinone and Hexahydroquinolinone Intermediates

In multi-step syntheses of octahydroquinolines, octahydroquinolinone and hexahydroquinolinone intermediates may be formed. The carbonyl group in these intermediates can be reduced to a hydroxyl group or completely removed through the use of hydride reducing agents.

Commonly used hydride reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chadsprep.comchadsprep.com LiAlH₄ is a very powerful and non-selective reducing agent that can reduce a wide variety of functional groups, including ketones, aldehydes, esters, and amides. libretexts.orgmasterorganicchemistry.comharvard.edu NaBH₄ is a milder and more selective reagent, typically used for the reduction of ketones and aldehydes. chadsprep.comlibretexts.org

The reduction of an octahydroquinolinone or hexahydroquinolinone with NaBH₄ or LiAlH₄ would proceed via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org This initially forms an alkoxide intermediate, which is then protonated during the reaction workup to yield the corresponding alcohol derivative of octahydroquinoline. The choice between LiAlH₄ and NaBH₄ would depend on the presence of other functional groups in the molecule that need to be preserved. Due to its high reactivity, LiAlH₄ would reduce most other reducible functional groups, while NaBH₄ would selectively target the ketone. chadsprep.comlibretexts.org

Catalyst Development and Green Chemistry Approaches in Octahydroquinoline Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of octahydroquinoline synthesis, this translates to the design of more efficient and recyclable catalysts and the use of greener reaction media.

A significant trend is the move away from expensive and scarce precious metal catalysts towards more abundant and less toxic base metals. Catalysts based on cobalt, iron, and manganese are being explored as viable alternatives for the hydrogenation of quinolines. thieme-connect.comthieme-connect.com For example, a granular cobalt-based catalyst, prepared in situ, has been shown to be effective for the hydrogenation of quinolines in water, a green and safe solvent. thieme-connect.comthieme-connect.com

The development of heterogeneous catalysts is another key aspect of green chemistry. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. The use of supports such as titanium dioxide, zirconium dioxide, and nitrogen-doped carbon for metal nanoparticles not only improves catalyst stability and recyclability but can also enhance catalytic activity and selectivity. nih.govpku.edu.cnrsc.orgsioc-journal.cn For instance, a palladium catalyst on a nitrogen-doped carbon support demonstrated high activity and stability in the hydrogenation of quinolines over multiple cycles. rsc.org

Furthermore, electrocatalytic methods, as discussed previously, align with the principles of green chemistry by enabling reactions to proceed under mild conditions and potentially utilizing renewable energy sources to drive the chemical transformation. researchgate.netrsc.org The use of acetonitrile as both a solvent and a hydrogen source in certain electrochemical reductions also showcases an innovative approach to improving the atom economy of the synthesis. rsc.org

Organocatalysis and Metal-Free Synthetic Methods

The field of organocatalysis has emerged as a powerful tool in organic synthesis, offering a sustainable alternative to traditional metal-based catalysts. mdpi.commdpi.com These methods often utilize small, chiral organic molecules to catalyze chemical transformations with high efficiency and enantioselectivity. mdpi.com The advantages of organocatalysis include lower cost, reduced toxicity, and stability towards air and moisture, making them highly attractive for industrial applications. mdpi.comresearchgate.net

In the context of quinoline synthesis, metal-free approaches are gaining prominence. frontiersin.org For instance, the use of organocatalysts can facilitate the formation of the quinoline core through various reaction cascades. While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general principles of organocatalysis are applicable. For example, pyrrolidine (B122466) and its derivatives have been shown to be effective catalysts for aldol (B89426) and Knoevenagel condensations, which are key steps in the formation of cyclic structures. researchgate.net These reactions can be conducted under solvent-free conditions, further enhancing their green credentials. researchgate.net

Furthermore, metal-free oxidative dehydrogenation of N-heterocycles, including tetrahydroquinolines, has been achieved using nitrogen/phosphorus co-doped porous carbon materials. rsc.org This method provides a pathway to quinolines from their more saturated precursors without the need for metal catalysts. rsc.org The development of such metal-free strategies is a significant step towards more environmentally benign chemical processes. frontiersin.org

Heterogeneous Catalysis for Efficient Octahydroquinoline Production

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, which are crucial for large-scale industrial production. The use of solid-supported catalysts simplifies product purification and reduces waste generation.

One notable example is the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) from quinoline using a palladium-based catalyst. A patented method describes a two-step, one-pot process involving catalytic hydrogenation followed by isomerization. google.com This process utilizes a self-made PD catalyst that demonstrates special selectivity, allowing for a continuous reaction sequence and significantly reducing the reaction temperature and energy consumption. google.com

Another approach involves the use of zeolites as heterogeneous catalysts. A simple one-step cyclization procedure using Hβ zeolite has been developed for the synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This method has been shown to be scalable and the catalyst can be reused multiple times without a significant loss in activity. rsc.org

Furthermore, supported platinum catalysts have been employed in the asymmetric cascade reaction for the synthesis of optically enriched tetrahydroquinolines. researchgate.net This highlights the potential of heterogeneous catalysis in producing chiral quinoline derivatives. The development of novel heterogeneous catalytic systems continues to be an active area of research, aiming for higher efficiency, selectivity, and sustainability in quinoline synthesis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has revolutionized chemical transformations by offering rapid reaction times, increased yields, and enhanced product purity. nih.govfrontiersin.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines.

The application of microwave irradiation can significantly accelerate key reaction steps in the synthesis of quinoline derivatives. For example, a microwave-assisted, solid-phase synthesis of a chiral 1,2,3,4-tetrahydroquinoline library has been reported. nih.gov In this method, both the loading on the resin and the key acid-catalyzed Pictet-Spengler condensation were efficiently promoted by microwave irradiation. nih.gov

Moreover, microwave-assisted multicomponent reactions have been developed for the synthesis of complex quinoline-fused heterocycles. nih.gov These one-pot procedures, often carried out in the absence of a metal catalyst, benefit from shorter reaction times and higher yields compared to conventional heating methods. nih.gov The use of microwave technology in conjunction with solvent-free or green solvent conditions further enhances the environmental friendliness of these synthetic protocols. The synthesis of 2-aryl-2-oxazolines, 5,6-dihydro-4H-1,3-oxazines, and 4,5,6,7-tetrahydro-1,3-oxazepines has been efficiently achieved through microwave-assisted cyclization, demonstrating the broad applicability of this technique. researchgate.net

Solvent-Free Reaction Conditions and Their Methodological Advantages

The use of solvent-free reaction conditions represents a significant advancement in green chemistry, as it eliminates the environmental and economic issues associated with solvent use, such as toxicity, flammability, and disposal costs.

Several synthetic methods for quinoline derivatives have been successfully adapted to solvent-free conditions. For instance, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst in the absence of a solvent. rsc.org This method is not only environmentally friendly but also offers the advantage of easy catalyst recovery and reuse. rsc.org

Another innovative solvent-free technique is high-speed ball milling. This mechanochemical approach has been applied to the cross-dehydrogenative coupling reactions of tetrahydroisoquinolines with various pronucleophiles, affording good yields in short reaction times. acs.org The reactions can even be catalyzed by recoverable copper balls without the need for additional metal catalysts when using certain pronucleophiles. acs.org

The combination of solvent-free conditions with other green technologies, such as microwave irradiation, can lead to even more efficient and sustainable synthetic protocols. frontiersin.org These methodologies are highly desirable for the industrial production of this compound and its derivatives, aligning with the principles of green and sustainable chemistry.

Structural Elucidation and Stereochemical Characterization of 2,3,4,4a,5,6,7,8 Octahydroquinoline Systems

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental to the structural analysis of octahydroquinoline systems. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including the 2,3,4,4a,5,6,7,8-octahydroquinoline scaffold. It provides unparalleled detail regarding the chemical environment of individual atoms and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra are the initial and most crucial steps in the structural analysis of octahydroquinoline derivatives. The chemical shifts (δ), multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the proton and carbon environments within the molecule. careerendeavour.com

For instance, in substituted 1,2,3,4-tetrahydroquinolines, which share a similar heterocyclic core, the chemical shifts of protons and carbons are influenced by the nature and position of substituents on the aromatic and aliphatic rings. researchgate.net The aliphatic protons of the tetrahydroquinoline ring typically appear in the upfield region of the ¹H NMR spectrum, while aromatic protons resonate at lower fields. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the aliphatic and aromatic carbons, with their chemical shifts being sensitive to the electronic effects of neighboring groups. careerendeavour.com

Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydroquinoline Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6-bromo-1,2,3,4-tetrahydroquinoline | Not Specified | Spectra provided, specific shifts not listed | Spectra provided, specific shifts not listed | researchgate.net |

| Substituted phenyl quinolines | Not Specified | Data discussed for various derivatives | Data discussed for various derivatives | researchgate.net |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | rsc.org |

Note: The table presents data for related tetrahydroquinoline and tetrahydropyrimidine (B8763341) structures to illustrate typical chemical shift ranges and multiplicities.

To establish the precise connectivity of atoms and deduce the stereochemistry of the molecule, two-dimensional (2D) NMR experiments are indispensable. youtube.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC experiments correlate the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edulibretexts.org This is especially useful in complex regions of the spectrum where signal overlap is common. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgnih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the context of this compound, the IR spectrum would be expected to show characteristic absorptions for C-H stretching and bending vibrations of the aliphatic rings. If the nitrogen atom is part of a secondary amine (N-H), a characteristic stretching vibration would be observed in the range of 3300-3500 cm⁻¹. The absence of this peak would suggest a tertiary amine. The presence of a C=N bond in a partially unsaturated derivative would give rise to a stretching vibration around 1640-1690 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for a Tetrahydropyrimidine Derivative

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Reference |

| N-H | Stretching | 3435 | rsc.org |

| C-H (aromatic/aliphatic) | Stretching | 2986 | rsc.org |

| C=O (ester) | Stretching | 1746 | rsc.org |

| C=C (aromatic) | Stretching | 1635 | rsc.org |

Note: This data is for a related tetrahydropyrimidine derivative, illustrating the types of functional groups that can be identified using IR spectroscopy.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation (EI, MALDI-TOF, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netrsc.orgnih.govmcmaster.ca Various ionization techniques, such as Electron Impact (EI), Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), Electrospray Ionization (ESI-MS), and High-Resolution Mass Spectrometry (HRMS), can be employed depending on the nature of the compound and the desired information. mcmaster.caresearchgate.net

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the this compound derivative. rsc.orgmcmaster.ca The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable clues about its structure. mcmaster.calibretexts.orgyoutube.com For instance, the loss of specific neutral fragments can indicate the presence of certain substituents or structural motifs. libretexts.orgnih.gov In aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. nih.gov

X-ray Crystallographic Analysis of Octahydroquinoline Derivatives

While spectroscopic methods provide a wealth of information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for establishing the absolute stereochemistry of chiral centers and for understanding the precise bond lengths, bond angles, and torsional angles within the molecule. acs.orgresearchgate.net

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can reveal the conformation of the fused ring system, whether the ring junctions are cis or trans, and the orientation of any substituents. This detailed structural information is crucial for understanding the molecule's physical and chemical properties. For example, the crystal structure of a spirocyclic compound derived from an indole (B1671886) revealed a twisted molecular structure with large dihedral angles, which influences its solid-state packing and luminescent properties. acs.org

Confirmation of Molecular Structure and Conformation

The molecular structure of this compound, with the chemical formula C₉H₁₅N, is systematically confirmed through various analytical methods. nih.gov The foundational identification is established by its IUPAC name, this compound, and its unique CAS number, 1074-06-2. nih.gov

Spectroscopic techniques are paramount for verifying the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

¹³C NMR spectroscopy is used to identify all unique carbon environments within the molecule. nih.gov

¹H NMR spectroscopy reveals the proton environments and their connectivity through spin-spin coupling patterns. However, in related heterocyclic systems like dihydroisoquinolines, NMR spectra can sometimes exhibit anomalous line broadening, which necessitates careful analysis and consideration of potential dynamic equilibria or trace impurities. ias.ac.in

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. nih.gov High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition. rsc.org

For an unambiguous determination of the three-dimensional structure and conformation in the solid state, single-crystal X-ray diffraction is the definitive method. nih.gov This technique provides precise coordinates of each atom, allowing for the direct visualization of bond lengths, bond angles, and torsional angles that define the molecule's conformation. acs.org Advanced techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) are emerging for analyzing microcrystalline materials that are challenging for conventional methods. nih.gov

Table 1: Key Identification and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₉H₁₅N | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 137.22 g/mol | nih.gov |

| CAS Number | 1074-06-2 | nih.gov |

| Available ¹³C NMR Spectra | Varian XL-100 | nih.gov |

| Available IR Spectra | Bruker IFS 85 (FTIR) | nih.gov |

| Available Raman Spectra | Bruker MultiRAM Stand Alone FT-Raman | nih.gov |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The arrangement of octahydroquinoline molecules in condensed phases is governed by a network of intramolecular and intermolecular forces. nih.gov The nitrogen atom in the ring, along with any substituents, can participate in hydrogen bonding, which significantly influences the molecular conformation and crystal packing.

Intermolecular Interactions: In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. These include:

Hydrogen Bonding: The N-H group of the octahydroquinoline can act as a hydrogen bond donor, while the lone pair on the nitrogen atom can act as an acceptor. In protic solvents or in the presence of suitable functional groups, this leads to the formation of intermolecular hydrogen-bonded chains or dimers. rsc.org

π-π Stacking: The partial aromaticity of the dihydropyridine (B1217469) ring allows for π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the rings overlap, contribute to the stability of the crystal lattice. acs.org

Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are used to investigate and quantify these interactions, decomposing the total interaction energy into electrostatic, induction, dispersion, and exchange-repulsion components. nih.govnih.gov X-ray diffraction studies on complex heterocyclic systems have revealed specific intermolecular C-H···O hydrogen bonds and π-π stacking distances, which establish efficient electron transport pathways and influence material properties. acs.org

Table 2: Types of Potential Molecular Interactions in Octahydroquinoline Systems

| Interaction Type | Description | Potential Role in Octahydroquinolines | Reference |

| Intramolecular H-Bond | Hydrogen bond within a single molecule. | Can form between substituents and the ring nitrogen, creating quasi-rings and fixing conformation. | nih.govrsc.org |

| Intermolecular H-Bond | Hydrogen bond between different molecules. | The N-H group can act as a donor and the nitrogen lone pair as an acceptor, forming chains or dimers. | rsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The dihydropyridine ring can engage in stacking, influencing crystal packing. | acs.org |

| C-H···O/N Interactions | Weak hydrogen bonds involving C-H donors. | Can contribute to the stability of the crystal structure in substituted derivatives. | acs.org |

Stereochemical Features and Conformational Analysis

Stereochemistry describes the three-dimensional arrangement of atoms in a molecule. windows.net For the this compound ring system, both the fixed configuration (stereoisomerism) and the flexible conformation are critical to its properties.

Assignment of Absolute and Relative Stereochemistry

The this compound structure contains stereogenic centers, which are atoms with four different substituents, leading to the possibility of stereoisomers. windows.net

C4a: This is a chiral carbon atom at the junction of the two rings.

Nitrogen Atom: If the nitrogen atom bears three different substituents (including the two ring carbons and a hydrogen atom) and undergoes slow inversion, it can also be a stereocenter.

Substituted Carbons: Any carbon atom in the saturated ring that bears a substituent will also become a stereocenter.

Relative stereochemistry refers to the spatial relationship between two or more stereocenters within the same molecule (e.g., cis or trans). For the octahydroquinoline system, this defines whether the hydrogen at C4a is on the same side (cis) or the opposite side (trans) of the plane of the molecule relative to another substituent or reference point.

Absolute stereochemistry refers to the precise three-dimensional arrangement of atoms at a chiral center, designated as (R) or (S).

The definitive assignment of both relative and absolute stereochemistry is typically achieved through single-crystal X-ray crystallography, especially when a heavy atom is present to allow for the determination of the absolute configuration. acs.org Spectroscopic methods like NMR, particularly using chiral shift reagents or through the Nuclear Overhauser Effect (NOE), can also provide crucial information about the relative arrangement of atoms.

Conformational Preferences and Dynamics of the Octahydroquinoline Ring System

The this compound molecule consists of a relatively planar dihydropyridine ring fused to a flexible cyclohexane-like ring. The conformational analysis primarily concerns the saturated carbocyclic portion. Like cyclohexane (B81311), this ring can adopt several conformations to minimize steric and torsional strain, including the stable chair conformation and higher-energy twist-boat and boat conformations. ucsd.edu

The fusion to the dihydropyridine ring and the presence of the C4a-N bond restricts the conformational freedom compared to a simple cyclohexane ring. The dynamics of the system, particularly the "ring-flipping" process that interconverts two chair conformations, are of significant interest. The energy barrier for this process is influenced by the rigidity imposed by the fused ring. nih.gov Studies on related cyclohexane systems show that the dynamic interconversion between chair and twisted boat conformations is a key determinant of molecular properties and reactivity. nih.gov

Influence of Substituents on Ring Conformation and Steric Effects

The introduction of substituents onto the octahydroquinoline ring has a profound impact on its conformational preferences and can introduce significant steric strain. acs.org

Positional Influence: Substituents on the saturated ring generally prefer to occupy the equatorial position in the chair conformation to minimize 1,3-diaxial interactions, which are a form of steric strain. ucsd.edu However, this preference can be altered by other factors, such as intramolecular hydrogen bonding.

Conformational Locking: Bulky substituents can raise the energy barrier for ring inversion to such an extent that they effectively "lock" the ring into a single, preferred conformation. nih.gov

Cis/Trans Isomerism: The relative orientation of substituents (cis or trans) dramatically affects ring dynamics. Studies on substituted cyclohexanes have shown that trans isomers, which can place bulky substituents in diequatorial positions, may have a lower barrier to ring inversion than cis isomers, where steric repulsion can be more severe in the transition state. nih.gov

Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of substituents can also influence the geometry and stability of the ring system, although steric effects are often dominant in determining conformation. acs.orgrsc.org Research on the synthesis of related heterocyclic systems has shown that the electronic nature of substituents can significantly impact reaction efficiency and yield. acs.org

Table 3: Factors Influencing the Conformation of the Octahydroquinoline Ring

| Factor | Description | Effect | Reference |

| Ring Fusion | The cyclohexane-like ring is fused to a dihydropyridine ring. | Restricts conformational freedom and alters the energy barrier for ring inversion. | nih.gov |

| Substituent Position | Axial vs. Equatorial placement of substituents. | Equatorial positions are generally favored to minimize steric strain (1,3-diaxial interactions). | ucsd.edu |

| Substituent Size | The bulkiness of the substituent groups. | Large groups can lock the conformation and increase steric strain. | nih.gov |

| Stereochemistry | Cis vs. Trans arrangement of multiple substituents. | Affects the overall ring dynamics and the relative stability of different conformations. | nih.gov |

| Intramolecular Forces | Non-covalent interactions within the molecule. | Hydrogen bonding can override typical steric preferences, favoring an otherwise less stable conformation. | nih.govrsc.org |

Theoretical and Computational Investigations of 2,3,4,4a,5,6,7,8 Octahydroquinoline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. For a compound like 2,3,4,4a,5,6,7,8-octahydroquinoline, these methods would provide a deep understanding of its three-dimensional structure, stability, and electronic characteristics.

Analysis of Bond Lengths, Bond Angles, and Dihedral AnglesA primary result from a geometry optimization calculation using a method like DFT is the molecule's most stable three-dimensional structure.researchgate.netThis optimized geometry is defined by its bond lengths (the distances between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes, each defined by three atoms).semanticscholar.orgresearchgate.netFor this compound, this analysis would precisely define the spatial arrangement of its fused ring system, including the puckering of the saturated rings and the orientation of the hydrogen atoms. This data is essential for understanding steric interactions and conformational preferences.

Hypothetical Data Table for Geometric Parameters: Since no published data exists, the following table is a representative example of how such information would be presented.

| Parameter | Atom Connections | Value (Å or °) |

| Bond Length | C4a - N1 | Value |

| C8a - N1 | Value | |

| C4 - C4a | Value | |

| Bond Angle | C8a - N1 - C2 | Value |

| N1 - C4a - C5 | Value | |

| C3 - C4 - C4a | Value | |

| Dihedral Angle | C8 - C8a - N1 - C2 | Value |

| C5 - C4a - C4 - C3 | Value |

Computational Mechanistic Studies of Octahydroquinoline-Forming Reactions

Computational chemistry is an invaluable tool for investigating the step-by-step processes of chemical reactions. Such studies on the formation of octahydroquinolines would provide a detailed molecular-level picture of how these complex structures are assembled.

Exploration of Electrophysical and Optical Properties through Computation

Due to the absence of specific data for this compound, this section will briefly touch upon the types of computational investigations performed on related aromatic quinoline (B57606) derivatives to provide context on the methodologies and properties of interest in this field. It is crucial to note that the electronic and optical behaviors of the saturated this compound would differ significantly from its aromatic counterparts due to the absence of an extended π-conjugated system.

Investigation of Electro-optical Properties

For various aromatic quinoline derivatives, computational studies have been conducted to predict their electro-optical properties. These investigations typically involve calculations of parameters such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the electronic excitation and the potential for optoelectronic applications. For instance, studies on substituted quinolines explore how different functional groups alter these properties, thereby tuning the material for specific applications like organic light-emitting diodes (OLEDs).

Analysis of Charge Transport Nature

The analysis of charge transport in organic materials is fundamental for their application in electronic devices. Computational studies in this area for aromatic quinoline derivatives often focus on calculating reorganization energies for both holes and electrons. A low reorganization energy is desirable as it indicates a more efficient charge transfer process. The electronic coupling between adjacent molecules, often estimated from transfer integrals, is another key parameter that determines the charge mobility. These calculations help in understanding whether a material is likely to be a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

Computational Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction of these properties. For aromatic quinoline derivatives, researchers have used quantum chemical calculations to determine the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the NLO response of a molecule. Such studies often explore the structure-property relationships to design novel molecules with enhanced NLO properties.

Chemical Reactivity and Transformational Chemistry of the 2,3,4,4a,5,6,7,8 Octahydroquinoline Core

Functionalization and Derivatization Reactions

The ability to introduce new functional groups and modify existing ones on the 2,3,4,4a,5,6,7,8-octahydroquinoline ring system is crucial for the development of new chemical entities. These reactions can be broadly categorized into modifications at the nitrogen atom, the carbocyclic portion, and the manipulation of carbonyl groups in corresponding ketone derivatives.

Reactions at the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the octahydroquinoline ring makes it a nucleophilic center, amenable to a variety of functionalization reactions, including N-alkylation, N-acylation, and N-oxidation.

N-Alkylation: The secondary amine of the octahydroquinoline can be readily alkylated using various alkylating agents. A common strategy involves the use of alcohols in the presence of a catalyst. For instance, the N-alkylation of amines with alcohols can be achieved using a copper-gold mixed photocatalytic system at ambient temperature. researchgate.net Another approach utilizes a tungsten-catalyzed borrowing hydrogen/hydrogen autotransfer (BH/HA) reaction of anilines with primary alcohols. acsgcipr.org

N-Acylation: The acylation of the nitrogen atom is a fundamental transformation for the synthesis of amides, which can serve as important precursors or as a means of protecting the amine group. researchgate.net This reaction is typically carried out using acylating reagents like acetic anhydride (B1165640) or acetyl chloride. researchgate.net Catalyst-free conditions for N-acylation have been developed, offering an environmentally friendly route. researchgate.net Furthermore, various catalysts, including those based on a B3NO2 heterocycle, can promote the direct N-acylation of amines with carboxylic acids. rsc.org

N-Oxide Formation: The oxidation of the tertiary amine in N-substituted octahydroquinolines, or the nitrogen in the parent quinoline followed by reduction, can lead to the formation of N-oxides. These compounds are valuable synthetic intermediates and can exhibit unique biological properties. rsc.org Common oxidizing agents include hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). acsgcipr.orgnih.gov The oxidation of 8-hydroxyquinoline (B1678124) to its N-oxide has been achieved using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid. mdpi.com

Table 1: Selected Reactions at the Quinoline Nitrogen Atom

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alcohols, Cu/TiO2 and Au/TiO2 photocatalyst, ambient temperature | N-Alkyl octahydroquinoline | researchgate.net |

| N-Alkylation | Primary alcohols, W(phen)(CO)4 catalyst, BH/HA reaction | N-Alkyl octahydroquinoline | acsgcipr.org |

| N-Acylation | Acetic anhydride, catalyst-free | N-Acetyl octahydroquinoline | researchgate.net |

| N-Acylation | Carboxylic acids, B3NO2 heterocycle catalyst | N-Acyl octahydroquinoline | rsc.org |

| N-Oxidation | Hydrogen peroxide, sodium tungstate | Quinoline N-oxide | acsgcipr.orgnih.gov |

| N-Oxidation | Hydrogen peroxide, glacial acetic acid | 8-Hydroxyquinoline N-oxide | mdpi.com |

Introduction of New Functional Groups onto the Carbocyclic Portion

Functionalization of the carbocyclic part of the octahydroquinoline skeleton allows for the introduction of diverse substituents, leading to a wide range of derivatives with potentially new properties.

One notable method involves the palladium-catalyzed intramolecular oxidative arylation of unactivated cyclic olefins to create spiro-dihydroquinoline derivatives. jsynthchem.com In this approach, alkenyl anilines bearing a picolinamide (B142947) directing group undergo cyclization to yield spiro-dihydroquinolines in moderate to excellent yields. jsynthchem.com This reaction demonstrates a direct way to functionalize the carbocyclic ring through the formation of a new carbon-carbon bond, leading to complex spirocyclic architectures. rsc.orgjsynthchem.comnews-medical.netnih.govsemanticscholar.org

Visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines represents another strategy for functionalizing the carbocyclic ring. This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals that can then add to the heterocyclic core. wikipedia.org

Reactivity of Carbonyl Groups within Octahydroquinolinone Derivatives

Octahydroquinolinone derivatives, which contain a carbonyl group within the carbocyclic ring, are key intermediates for further chemical transformations. The carbonyl group can undergo a variety of reactions, including nucleophilic addition and rearrangements.

A significant reaction of cyclic ketones like octahydroquinolinones is the Beckmann rearrangement . This reaction transforms an oxime, derived from the ketone, into a lactam (a cyclic amide) under acidic conditions. nih.govnih.govnumberanalytics.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. nih.gov This reaction is a powerful tool for ring expansion, converting a six-membered carbocyclic ring into a seven-membered nitrogen-containing ring. nih.govnih.gov Various reagents can catalyze the Beckmann rearrangement, including acids, tosyl chloride, and phosphorus pentachloride. nih.gov

The carbonyl group in octahydroquinolinones also exhibits typical ketone reactivity, such as nucleophilic addition of organometallic reagents or reduction to the corresponding alcohol. These transformations are fundamental in elaborating the structure of the octahydroquinoline core.

Rearrangement and Ring Manipulation Reactions

Rearrangement and ring manipulation reactions of the octahydroquinoline core provide access to novel heterocyclic systems with different ring sizes and substitution patterns.

Ring Contraction and Expansion Strategies

Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cyclic ketones. organic-chemistry.orgorganicreactions.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form a ring-expanded ketone. organic-chemistry.org In the context of the octahydroquinoline system, this would involve the conversion of an aminomethyl-substituted decahydroquinolinol to a larger ring system. The reaction proceeds through the diazotization of the primary amine, followed by the expulsion of nitrogen gas and a subsequent rearrangement. organic-chemistry.orgorganicreactions.org Studies on the ring expansion of functionalized octahydroindoles to enantiopure cis-decahydroquinolines have also been reported, showcasing methods for constructing the decahydroquinoline (B1201275) skeleton. escholarship.org

Ring Contraction: Ring contraction of cyclic systems can be achieved through various methods, including the Favorskii rearrangement of α-halo ketones. nih.govorganic-chemistry.org This reaction involves the treatment of an α-halocycloalkanone with a base to yield a ring-contracted carboxylic acid derivative. nih.gov For an octahydroquinolinone, this would entail halogenation at the α-position to the carbonyl group, followed by base-induced rearrangement. Photochemical methods can also induce ring contraction of saturated heterocycles. rsc.orgnumberanalytics.comresearchgate.net A deaminative ring contraction cascade has been developed for the synthesis of polycyclic heteroaromatics, which involves the in situ methylation of a dihydroazepine derivative followed by a base-induced rearrangement and dehydroamination sequence. nih.govnih.govresearchgate.net

Table 2: Ring Manipulation Reactions of the Octahydroquinoline Core

| Reaction | Starting Material Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Beckmann Rearrangement (Ring Expansion) | Octahydroquinolinone oxime | Acid (e.g., H2SO4), heat | Lactam | nih.govnih.govnumberanalytics.comnih.gov |

| Tiffeneau-Demjanov Rearrangement (Ring Expansion) | Aminomethyl-decahydroquinolinol | Nitrous acid (HNO2) | Expanded ring ketone | organic-chemistry.orgorganicreactions.org |

| Favorskii Rearrangement (Ring Contraction) | α-Halo-octahydroquinolinone | Base (e.g., NaOH) | Ring-contracted carboxylic acid derivative | nih.govorganic-chemistry.org |

| Photochemical Ring Contraction | α-Acylated saturated heterocycle | Visible light | Ring-contracted product | rsc.orgnumberanalytics.comresearchgate.net |

| Deaminative Ring Contraction | Dihydroazepine derivative | Methylation, base | Polycyclic aromatic | nih.govnih.govresearchgate.net |

Selective Oxidation and Dehydrogenation Processes

The controlled oxidation and dehydrogenation of the this compound core are important transformations that can lead to the formation of aromatic quinolines, quinolinones, or partially unsaturated derivatives. These reactions are often catalyzed by transition metals.

The oxidation of tetrahydroquinolines to quinolines is a common transformation. nih.govorganic-chemistry.orgrsc.org Various oxidizing agents have been employed for this purpose, including manganese dioxide (MnO2), which has proven to be an effective reagent, providing good yields and clean reactions. researchgate.netrsc.orgorganic-chemistry.orgyoutube.comnih.gov The reaction is often carried out in a suitable solvent like toluene. rsc.org

Palladium on carbon (Pd/C) is another widely used catalyst for the dehydrogenation of saturated and partially saturated nitrogen heterocycles. semanticscholar.orgresearchgate.netnih.gov The dehydrogenation of substituted cyclohexanones to phenols can be achieved using palladium catalysts in the presence of an oxidant like molecular oxygen. semanticscholar.org The catalytic dehydrogenation of tetrahydroquinolines to quinolines can also be achieved using palladium catalysts. researchgate.net For instance, a commercial Pd/C catalyst has been used for the dehydrogenation of a potential liquid organic hydrogen carrier (LOHC) derived from alkyldecalins. researchgate.net

Furthermore, modular o-quinone catalyst systems have been developed for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under ambient conditions. nih.govnih.gov These systems often utilize a cocatalyst, such as Co(salophen), to enhance efficiency. nih.gov

Table 3: Catalysts for Oxidation and Dehydrogenation of Octahydroquinoline Derivatives

| Catalyst/Reagent | Substrate Type | Product Type | Reference(s) |

|---|---|---|---|

| Manganese Dioxide (MnO2) | Tetrahydroquinolines | Quinolines | researchgate.netrsc.orgorganic-chemistry.orgyoutube.comnih.gov |

| Palladium on Carbon (Pd/C) | Substituted Cyclohexanones/Tetrahydroquinolines | Phenols/Quinolines | semanticscholar.orgresearchgate.netnih.gov |

| o-Quinone/Co(salophen) | Tetrahydroquinolines | Quinolines | nih.govnih.gov |

Applications and Advanced Research Directions for 2,3,4,4a,5,6,7,8 Octahydroquinoline in Chemical Science

Application as a Versatile Synthetic Scaffold for Complex Molecules

The structural rigidity and inherent functionality of the octahydroquinoline core make it an ideal starting point for the synthesis of more complex molecules. Chemists utilize this scaffold to introduce stereochemical complexity and to construct polycyclic systems with potential biological activity.

The hydroquinoline framework is a valuable precursor for generating a wide array of both linear and fused heterocyclic systems. nih.gov While the direct use of 2,3,4,4a,5,6,7,8-octahydroquinoline is a specific subset of this field, the broader class of hydroquinolines is widely employed. For instance, functionalized hydroquinolines, such as those with carbaldehyde groups, can be converted into nitriles. These nitriles are versatile intermediates for synthesizing other biologically relevant heterocycles like thiazoles, oxazolines, and imidazoles. nih.gov

Furthermore, hydroquinoline fragments can be elaborated into more complex fused systems. For example, the condensation of functionalized dihydroquinolines with various reagents can yield coumarin-containing dihydroquinoline moieties. nih.gov Domino reactions, which involve multiple bond-forming events in a single operation, have been effectively used to generate complex tetrahydroquinolines from simpler starting materials, highlighting the utility of the quinoline (B57606) scaffold in building molecular diversity. nih.gov One novel approach involves the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions to produce fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov These strategies underscore the potential of the saturated quinoline core as a foundational element for accessing a rich variety of heterocyclic architectures.

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent structural motif found in a multitude of biologically active natural products and medicinally important compounds. nih.gov This makes its derivatives, including the fully saturated this compound, attractive building blocks for total synthesis. nih.gov Total synthesis is the complete chemical construction of complex organic molecules from simple, commercially available precursors, and it is fundamental to confirming molecular structures and enabling further biological study. numberanalytics.com

While literature specifically detailing the use of this compound as a starting building block for a specific natural product is not abundant, the general strategy of using modular building blocks is well-established. For example, a generalized platform has been developed for synthesizing the polyene motifs found in over 75% of all known polyene natural products using just a small set of bifunctional building blocks and a single type of coupling reaction. nih.gov This highlights the power of a building-block approach in chemical synthesis. Given the prevalence of the quinoline core in nature, derivatives of octahydroquinoline are recognized as important potential synthons for accessing this chemical space.

Development of Catalytic Systems Employing Octahydroquinoline-Derived Ligands

The nitrogen atom within the octahydroquinoline scaffold provides a coordination site for metal ions, making its derivatives excellent candidates for ligands in catalysis. biointerfaceresearch.comnih.gov The design of these ligands can significantly influence the stability, activity, and selectivity of the resulting metal complexes. biointerfaceresearch.comethernet.edu.et

A significant area of research is the development of chiral ligands for asymmetric catalysis, which aims to produce a specific stereoisomer of a product. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have emerged as highly effective ligands in this context. nih.govmdpi.com

Known by the acronym CAMPY, these ligands, in complex with metals like rhodium and iridium, have been successfully employed in the asymmetric transfer hydrogenation (ATH) of cyclic imines. nih.govmdpi.comresearchgate.net This reaction is crucial for producing chiral amines, which are key intermediates in the synthesis of many biologically active alkaloids. nih.govresearchgate.net For example, rhodium complexes of CAMPY and its 2-methyl substituted analogue (Me-CAMPY) have been shown to effectively catalyze the ATH of 1-aryl-3,4-dihydroisoquinolines, achieving high conversions and notable enantioselectivity. mdpi.comresearchgate.net The performance of these catalysts can be further enhanced by the use of additives, such as Lanthanum(III) triflate (La(OTf)₃), which can lead to quantitative conversion even for sterically hindered substrates. mdpi.comresearchgate.net

| Catalyst/Ligand | Metal | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| C3 / (R,R)-CAMPY | Rhodium | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 69 |

| C4 / (R,R)-Me-CAMPY | Rhodium | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 62 |

| C3 / (R,R)-CAMPY | Rhodium | 1-(4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 55 |

| C4 / (R,R)-Me-CAMPY | Rhodium | 1-(4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 52 |

The design of ligands is crucial for modulating the properties of metal catalysts. nih.gov By altering the substituents on the octahydroquinoline framework, chemists can fine-tune the steric and electronic environment around the metal center, thereby controlling the catalyst's reactivity and selectivity. nih.gov

Rhodium(III) and Iridium(III) complexes containing a pentamethylcyclopentadienyl (Cp*) moiety and a chiral diamine ligand derived from 8-amino-5,6,7,8-tetrahydroquinoline have been synthesized and evaluated. mdpi.com In the asymmetric transfer hydrogenation of dihydroisoquinolines, cationic rhodium complexes demonstrated superior reactivity and enantioselectivity compared to their iridium counterparts. mdpi.com Neutral ruthenium complexes bearing the same ligands were found to be largely inactive under the tested conditions, unless an additive was used. mdpi.com This demonstrates how both the choice of metal and the ligand structure are critical for catalytic performance. These findings open avenues for the rational design of new catalysts that can serve as alternatives to well-established systems. mdpi.comresearchgate.net

| Complex ID | Metal Center | Ligand | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| C1 | Iridium | (R,R)-CAMPY | 90 | 30 |

| C2 | Iridium | (R,R)-Me-CAMPY | 95 | 25 |

| C3 | Rhodium | (R,R)-CAMPY | >99 | 69 |

| C4 | Rhodium | (R,R)-Me-CAMPY | >99 | 62 |

| C5 | Ruthenium | (R,R)-CAMPY | trace a | 10 |

Electrocatalysis represents a green and sustainable approach to chemical transformations, using electricity to drive reactions. The quinoline scaffold has been integrated into electrocatalytic systems, primarily in the context of hydrogenation and dehydrogenation reactions.

Recently, an electrochemical method was developed for the selective synthesis of tetrahydroquinoline derivatives from quinolines. This process uses acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, operating under mild conditions at room temperature. This demonstrates the utility of electrochemical methods for the synthesis and modification of the quinoline core, which can then be used in other applications.

While direct electrocatalytic applications using pre-formed octahydroquinoline ligands are an emerging area, related systems show significant promise. For example, nickel complexes featuring quinoid N-heterocyclic carbene ligands have been shown to be effective for the electrocatalytic release of hydrogen from chemical fuels. This suggests a potential future role for octahydroquinoline-derived ligands in the development of new electrocatalysts for energy-related applications.

Future Prospects and Emerging Research Areas in Octahydroquinoline Chemistry

The unique structural and chemical properties of the octahydroquinoline scaffold position it as a valuable building block for future scientific exploration. Emerging research is branching out from traditional pharmaceutical applications into novel areas of materials science and catalysis.

In medicinal chemistry, the tetrahydroquinoline scaffold, a close relative, has been identified as a highly efficient framework for developing mTOR inhibitors for cancer treatment, suggesting a promising future for octahydroquinoline derivatives in oncology tandfonline.com. The market for related compounds like 8-hydroxyquinoline (B1678124) is projected to grow, driven by demand in pharmaceuticals and agrochemicals, indicating a robust commercial interest in these heterocyclic structures dataintelo.com. The versatility of the quinoline core as a building block for synthesizing diverse organic compounds continues to drive its importance dataintelo.comdatastringconsulting.com.

A particularly innovative and emerging research area is the application of related N-heterocycles in hydrogen storage technologies. The catalytic acceptorless dehydrogenation of these molecules presents a potential pathway for their use as liquid organic hydrogen carriers (LOHCs) acs.org. This process, which involves the release of hydrogen gas, is a critical area of research for developing safe and efficient hydrogen energy solutions. Recent advances using photocatalysis and cobalt dual catalysis have enabled these dehydrogenation reactions to occur at room temperature, making the technology more feasible and energy-efficient acs.org.

The development of novel synthetic methodologies also represents a significant future direction. Modern techniques such as photocatalysis, electrochemistry, and biocatalysis are being applied to form key chemical bonds, like amide linkages, which are often incorporated into complex molecules containing heterocyclic scaffolds acs.org. Applying these advanced synthetic tools to the octahydroquinoline framework will undoubtedly lead to the discovery of new compounds with unique properties and functions. The evolution of synthetic strategies, as seen in the synthesis of complex natural products like bis-THIQ alkaloids, will continue to inspire the creation of novel and medicinally relevant octahydroquinoline-based molecules acs.org.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,4,4a,5,6,7,8-octahydroquinoline derivatives, and how are intermediates purified?

- Methodological Answer : A common approach involves multi-step reactions starting with hydrogenation of quinoline precursors or cyclization of substituted amines. For example, details the use of amines (e.g., 4-phenylpiperazine) and chlorides in the presence of potassium carbonate to synthesize octahydrobenzoquinoline derivatives. Diazotization and subsequent reduction steps are critical for introducing functional groups. Purification often employs column chromatography with silica gel (70–230 mesh) and solvent gradients (e.g., CH₂Cl₂/MeOH), validated by ¹H NMR for structural confirmation (e.g., δ 1.5–2.5 ppm for cyclohexane protons) .

Q. How is structural elucidation of octahydroquinoline derivatives performed, and what spectral data are essential?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are primary tools. reports ¹H NMR signals for methylene protons (δ ~2.3–3.1 ppm) and aromatic protons (δ ~6.7–7.3 ppm) in octahydrobenzoquinoline analogs. X-ray crystallography (as in ) resolves stereochemistry for chiral centers, particularly in tetrachloro derivatives. Infrared (IR) spectroscopy identifies functional groups like hydroxyls (ν ~3200–3500 cm⁻¹) .

Q. What are the common challenges in achieving regioselectivity during functionalization of the octahydroquinoline core?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. For example, hydroxylation at the angular 4a-position () requires hydroboration-oxidation with 9-BBN, which favors axial attack due to the bicyclic ring’s rigidity. Competing pathways (e.g., overchlorination in ) are mitigated by controlling reaction temperature (<0°C) and stoichiometry .

Advanced Research Questions

Q. How can diastereomers of octahydroquinoline derivatives be resolved, and what analytical methods validate their purity?

- Methodological Answer : Chiral separation techniques such as HPLC with Chiralpak® columns (e.g., AD-H or OD-H) resolve enantiomers ( ). For diastereomers, fractional crystallization in hexane/ethyl acetate (3:1) is effective. Purity is confirmed via melting point analysis and differential scanning calorimetry (DSC). highlights (±)-trans isomers separated using preparative TLC, with diastereomeric excess (>95%) verified by NMR coupling constants (e.g., J = 10–12 Hz for trans configurations) .

Q. What computational strategies predict the stability and reactivity of octahydroquinoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain in bicyclic systems. For example, the (4aR*,10aR*) configuration in shows lower strain energy (ΔE ~2.3 kcal/mol) than cis isomers. Molecular docking studies predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina, leveraging SMILES strings (e.g.,

C[C@@H]1CCC2=CC=CN=C2C1from ) .

Q. How do researchers address contradictory data in spectroscopic characterization of octahydroquinoline analogs?

- Methodological Answer : Contradictions often arise from solvent polarity or tautomerism. For example, NMR signals for NH protons in vary between DMSO-d₆ (δ ~8.1 ppm) and CDCl₃ (δ ~3.5 ppm due to hydrogen bonding). Dynamic NMR experiments at variable temperatures (e.g., −40°C to 25°C) resolve exchange broadening. Cross-validation with 2D-COSY and HSQC spectra ensures assignment accuracy .

Experimental Design & Optimization

Q. What strategies optimize yield in multi-step syntheses of octahydroquinoline derivatives?

- Methodological Answer : Key factors include:

- Catalyst selection : Pd/C (10% wt) for selective hydrogenation ().

- Solvent choice : 1,2-Dichloroethane minimizes side reactions in carbamate formation ( ).

- Temperature control : Epoxidation at −78°C () prevents over-oxidation.

- Yield data : Typical yields range 50–70% for cyclization steps and 85–90% for recrystallization .

Q. How is the stereochemical outcome of hydroboration-oxidation reactions on octahydroquinoline enamines controlled?

- Methodological Answer : Anti-Markovnikov addition using 9-BBN () ensures hydroxylation at the less substituted carbon. Stereoselectivity is enhanced by pre-complexing the enamine with Lewis acids (e.g., BF₃·Et₂O), achieving >90% diastereomeric excess. The (R)-configuration at C4a is confirmed by Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.